Nanaimoal

Description

Contextualization within Sesquiterpenoid Chemistry and Natural Products Research

Nanaimoal is classified as a sesquiterpenoid aldehyde, placing it within a large and structurally diverse family of natural products derived from the mevalonic acid pathway researchgate.net. Sesquiterpenoids are widespread in nature, found in plants, fungi, and marine organisms, serving various ecological roles researchgate.net. The study of sesquiterpenoids from marine sources has been particularly fruitful, yielding compounds with novel carbon skeletons and significant biological properties researchgate.netscielo.br. This compound's discovery from a marine mollusc highlights the ocean as a rich source of unique sesquiterpenoid structures researchgate.net.

Historical Account of the Discovery and Initial Isolation of this compound

This compound was first isolated from the dorid nudibranch Acanthodoris nanaimoensis researchgate.netpsu.edupherobase.com. The initial discovery and isolation were reported in 1984 by Ayer, Hellou, Tischler, and Andersen researchgate.netpherobase.com. The structure of this compound was initially inferred based on spectral data and the biogenetic isoprene (B109036) rule researchgate.netpsu.edu. Its structure was subsequently confirmed through an unambiguous synthesis of its p-bromophenyl-urethane derivative, which was shown to be identical to the material derived from the natural product researchgate.netpsu.edu. The absolute stereochemistry of the sole quaternary stereogenic center in (-)-nanaimoal was later established as (R) through the first enantioselective total synthesis researchgate.netpsu.edu.

Significance of this compound within Marine Organism Metabolomics and Chemical Ecology

Marine organisms are known to produce a wide array of secondary metabolites that play crucial roles in their interactions with the environment, including defense against predators, communication, and competition mdpi.comnih.govnih.govfrontiersin.org. Metabolomics, the comprehensive study of metabolites within a biological system, has become an increasingly important tool for understanding these complex chemical interactions in marine ecosystems mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org.

This compound's isolation from a nudibranch, a type of sea slug, is significant in the context of marine organism metabolomics and chemical ecology researchgate.netpsu.edupherobase.com. Nudibranchs are well-known for their ability to sequester defensive chemicals from their diet or synthesize them de novo researchgate.netrsc.org. Studies have indicated that Acanthodoris nanaimoensis can biosynthesize this compound, suggesting it may serve an ecological function, potentially as a defensive allomone researchgate.netrsc.org. The presence and potential role of such sesquiterpenoids in the chemical ecology of marine invertebrates like nudibranchs are active areas of research rsc.org.

Overview of Major Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis and its role as a marine natural product. Major research trajectories include:

Total Synthesis: Due to its interesting chemical structure, the total synthesis of this compound has been a subject of considerable interest scielo.brresearchgate.netpsu.eduresearchgate.net. Both racemic and enantioselective total syntheses have been reported, contributing to the development of new synthetic methodologies scielo.brresearchgate.netpsu.edu. These synthetic efforts have also been instrumental in confirming its structure and establishing its absolute configuration researchgate.netpsu.edu.

Biomimetic Synthesis: Research has explored biomimetic approaches to synthesize this compound, mimicking proposed biosynthetic pathways in the producing organism researchgate.net. This includes studies on acid-catalyzed cyclization of precursors like farnesal (B56415) researchgate.netlookchem.com.

Chemical Ecology Studies: Investigations into the ecological role of this compound in Acanthodoris nanaimoensis and other marine organisms represent another key research area researchgate.netpherobase.comrsc.org. This involves understanding its production, sequestration (if any), and potential function in predator-prey interactions or other ecological processes researchgate.netrsc.org.

Methodology Development: The synthesis of this compound has also served as a test case for evaluating new synthetic methodologies, such as zeolite-promoted cyclizations researchgate.net.

These research trajectories collectively contribute to a deeper understanding of this compound's chemistry, its origin in the marine environment, and its potential ecological significance.

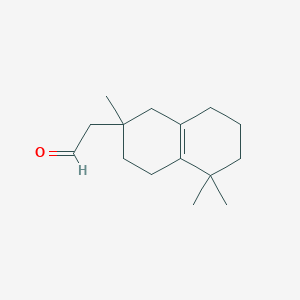

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-(2,5,5-trimethyl-1,3,4,6,7,8-hexahydronaphthalen-2-yl)acetaldehyde |

InChI |

InChI=1S/C15H24O/c1-14(2)7-4-5-12-11-15(3,9-10-16)8-6-13(12)14/h10H,4-9,11H2,1-3H3 |

InChI Key |

XOIZOXQRSWVEQK-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2=C1CCC(C2)(C)CC=O)C |

Canonical SMILES |

CC1(CCCC2=C1CCC(C2)(C)CC=O)C |

Synonyms |

nanaimoal |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Nanaimoal

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in De Novo Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the de novo structural assignment of complex organic molecules such as Nanaimoal. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. emerypharma.comlibretexts.org

Multi-Dimensional NMR Techniques (e.g., 1D and 2D NMR) for Comprehensive Proton and Carbon Connectivity Analysis

The initial stages of structural elucidation typically involve acquiring one-dimensional (1D) ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values from these spectra provide preliminary information about the types of protons and carbons present and their immediate electronic environments. emerypharma.comlibretexts.org

To establish comprehensive connectivity within the this compound molecule, multi-dimensional NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed. COSY experiments reveal proton-proton couplings through bonds, mapping out spin systems within the molecule. emerypharma.comoxinst.com HSQC correlates protons directly bonded to carbons, aiding in the assignment of carbon signals. HMBC experiments provide information about longer-range couplings between protons and carbons across two or three bonds, which is crucial for connecting different fragments and establishing the carbon skeleton. nih.govmdpi.com The integration of data from these 2D NMR experiments allows for the comprehensive assignment of proton and carbon signals and the elucidation of the molecular framework. youtube.com

Stereochemical Assignment via Advanced NOESY Experiments and Coupling Constant Analysis

Determining the relative and absolute stereochemistry of a complex molecule like this compound is critical for a complete structural description. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to establish through-space correlations between protons that are spatially close to each other, regardless of their connectivity through bonds. libretexts.orglibretexts.org NOESY correlations provide crucial distance constraints that help define the three-dimensional conformation and relative stereochemistry of chiral centers and double bonds. libretexts.org For this compound, NOESY data has been specifically utilized to confirm the stereochemistry around certain carbon atoms. core.ac.uk

Analysis of coupling constants derived from ¹H NMR spectra also provides valuable stereochemical information, particularly for protons on adjacent carbons or across double bonds. nih.gov Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus relationship. blogspot.com This analysis can help determine the relative configuration across rotatable bonds and within rings.

Role of X-ray Crystallography in Definitive Structural Confirmation of this compound and its Crystalline Derivatives

While NMR provides extensive information, single-crystal X-ray crystallography offers the most definitive method for determining the solid-state molecular structure, including the unambiguous assignment of bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com Although obtaining suitable crystals of the natural product itself can sometimes be challenging, X-ray crystallography of a crystalline derivative of this compound has been instrumental in confirming its structure. ubc.caresearchgate.net This technique provides a direct visualization of the atomic arrangement, serving as a powerful validation of the structural proposals derived from spectroscopic data.

Mass Spectrometry (MS) Applications in Elucidating Fragmentation Patterns and Supporting Structural Proposals

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can accurately determine the molecular formula. mdpi.comcore.ac.uk Furthermore, electron ionization mass spectrometry (EI-MS) provides fragmentation patterns that offer insights into the substructures present in the molecule. savemyexams.comlibretexts.orgmiamioh.edu By analyzing the masses of the fragment ions, researchers can deduce logical cleavages of the molecular ion, supporting the proposed connectivity and presence of specific functional groups. savemyexams.comlibretexts.org Mass spectral data for key compounds, including intermediates in the synthesis of this compound, have been reported, further aiding in structural confirmation during synthetic efforts. acs.org

Integration of Spectroscopic Data for Unambiguous Molecular Structure Determination

The unambiguous determination of this compound's molecular structure relies on the synergistic integration of data obtained from all applied spectroscopic techniques. youtube.comrsc.org No single technique alone can typically provide the complete structure of a complex natural product. Researchers meticulously correlate the information from 1D and 2D NMR spectra (chemical shifts, coupling constants, correlations from COSY, HSQC, HMBC, and NOESY) with the molecular formula and fragmentation data from mass spectrometry. mdpi.comyoutube.com In cases where available, X-ray crystallographic data for the compound or a derivative serves as a definitive confirmation of the proposed structure. This comprehensive approach, involving iterative analysis and correlation of data from multiple sources, is fundamental to the successful structural elucidation of natural products like this compound.

Comparative Spectroscopic Analysis of this compound with Related Sesquiterpenoid Aldehydes (e.g., Acanthodoral, Isoacanthodoral)

This compound is isolated alongside related sesquiterpenoid aldehydes, Acanthodoral and Isoacanthodoral, from the same marine source, Acanthodoris nanaimoensis. ubc.ca These compounds represent novel sesquiterpenoid carbon skeletons. ubc.ca Comparative spectroscopic analysis of this compound with Acanthodoral and Isoacanthodoral can provide valuable insights into their structural similarities and differences. By comparing their NMR and MS spectra, researchers can identify common substructures and differentiate the unique features of each compound. This comparative approach is particularly useful when dealing with closely related natural products from the same organism, helping to understand their potential biogenetic relationships and confirm the distinctiveness of each isolated compound.

Synthetic Strategies and Total Synthesis of Nanaimoal

Early Synthetic Endeavors and Methodological Challenges

Initial attempts to synthesize Nanaimoal highlighted the challenges associated with controlling stereochemistry and achieving high yields. Among the pioneering work, the synthesis reported by Engler and co-workers stands out. Their approach involved the cyclization of a carefully prepared acyclic precursor using various Lewis acids. uoc.gr While this strategy successfully produced this compound, it was formed as part of a mixture of isomeric products, with yields reaching up to 19%. uoc.gr These early efforts underscored the significant methodological hurdles in directing the cyclization to selectively form the desired this compound skeleton, paving the way for the development of more refined and selective synthetic strategies. There have been four other reported syntheses of this compound, which typically involved a greater number of steps compared to more recent biomimetic approaches. uoc.gr

Biomimetic Approach to this compound Synthesis

Inspired by the biosynthetic pathways of terpenes in nature, researchers have pursued biomimetic strategies for the synthesis of this compound. uoc.grresearchgate.netnih.govacs.orgfigshare.com These approaches aim to mimic the enzymatic cyclizations that occur in living organisms, often employing acid catalysis and controlled environments to guide the folding and reaction of a linear precursor. uoc.gr

A key strategy in the biomimetic synthesis of this compound involves the acid-catalyzed cyclization of the naturally occurring acyclic sesquiterpene, farnesal (B56415). uoc.grresearchgate.netnih.govacs.orgfigshare.com This reaction mimics the natural process where terpene cyclases use an acidic environment to initiate the formation of complex cyclic structures from simple polyene chains. uoc.gr In one such approach, the treatment of farnesal with a Brønsted acid like chlorosulfonic acid (ClSO3H) in 2-nitropropane at low temperatures was investigated. uoc.gr This method directly leverages the reactivity of the aldehyde and the olefinic bonds within farnesal to trigger the cyclization cascade necessary for forming the bicyclic core of this compound.

To improve the selectivity and efficiency of the acid-catalyzed cyclization, researchers have utilized zeolites, specifically NaY, as a host medium. uoc.grresearchgate.netnih.govacs.orgfigshare.com Zeolites are porous aluminosilicate materials that can provide a confined environment, mimicking the active site of an enzyme. uoc.gr By adsorbing farnesal within the cavities of the slightly acidic NaY zeolite, a controlled environment is created that promotes a stereocontrolled cyclization. uoc.gr

| Method | Catalyst/Conditions | Key Transformation | Outcome |

|---|---|---|---|

| Brønsted Acid Catalysis | ClSO3H, 2-nitropropane, -78 °C | Direct cyclization in solution | Part of early investigations |

| Zeolite-Mediated Cyclization | Zeolite NaY, hexane, 70 °C | Diastereoselective tandem 1,5-diene cyclization/Prins-type reaction | Major product is a double-bond isomer of this compound; Overall yield of 21% for this compound |

Cationic Cyclization Routes to the this compound Skeleton

Cationic cyclization represents a powerful strategy for the construction of polycyclic terpenoids, including this compound. This approach involves the generation of a carbocation intermediate from an acyclic precursor, which then undergoes a series of intramolecular cyclizations and rearrangements to form the target skeleton. acs.orgmemphis.edu

The efficiency and selectivity of cationic cyclizations can be significantly influenced by the choice of Lewis acid. acs.orgmemphis.edu In the context of this compound synthesis, intramolecular Lewis acid-promoted reactions of α,β-unsaturated aldehydes have been explored as a potential route. acs.orgmemphis.edu The Lewis acid activates the carbonyl group, facilitating the initial cyclization of an alkene onto the electron-deficient carbon. However, these reactions can be complex, often yielding mixtures of products. For instance, the treatment of certain α,β-unsaturated aldehydes with Lewis acids gave mixtures of bicyclic and tricyclic aldehydes, including this compound. acs.orgmemphis.edu Attempts to use Lewis acids such as BBr3 or MeAlCl2 to isomerize a precursor to this compound were unsuccessful, leading to the formation of polymeric material. uoc.gr

The mechanism of the Lewis acid-promoted cyclization is believed to proceed through specific carbocation intermediates. acs.orgmemphis.edu For one precursor, the proposed pathway involves the intramolecular cyclization of an alkene onto the Lewis acid-activated carbonyl moiety. This step affords a key carbocation intermediate (cation 31 ). acs.orgmemphis.edu This intermediate can then undergo a 1,2-hydride shift followed by a final ring closure. The subsequent loss of a proton (H+) from this rearranged carbocation leads to the formation of this compound. acs.orgmemphis.edu

An alternative pathway starting from a different aldehyde precursor is also proposed to converge on the same crucial carbocation intermediate. This route begins with cyclization to form a different cation (35 ), which then undergoes ring closure to a cyclobutane intermediate (36 ). Subsequent ring opening of this cyclobutane regenerates the common carbocation intermediate (31 ), which then proceeds to form this compound. acs.orgmemphis.edu

| Precursor Type | Initial Intermediate | Key Common Intermediate | Final Step to this compound |

|---|---|---|---|

| α,β-Unsaturated Aldehyde (7) | Direct formation of Cation 31 | Cation 31 | Loss of H+ |

| α,β-Unsaturated Aldehyde (8) | Cation 35 -> Cyclobutane 36 | Cation 31 (via ring opening) | Loss of H+ |

Diels-Alder Reaction Pathways in the Construction of this compound Scaffolds

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. wikipedia.org This reaction involves a conjugated diene and a substituted alkene, known as the dienophile, to create a substituted cyclohexene derivative. wikipedia.org The driving force behind this concerted pericyclic reaction is the formation of two new, energetically more stable sigma (σ) bonds from two pi (π) bonds. organic-chemistry.org

The reaction's versatility allows for the construction of complex molecular frameworks with significant control over regio- and stereochemical outcomes. wikipedia.org In a typical Diels-Alder reaction, the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich diene and the lowest unoccupied molecular orbital (LUMO) of the electron-poor dienophile is key. organic-chemistry.orgnih.gov This is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org Conversely, the "inverse-demand" Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgorganic-chemistry.org

While the Diels-Alder reaction is a cornerstone of synthetic organic chemistry for constructing cyclic systems, its direct application in published total syntheses of the this compound scaffold is not prominently featured. Synthetic strategies for this compound have predominantly centered on other types of cyclization reactions, such as cationic cyclizations. memphis.edu However, the fundamental principles of the Diels-Alder reaction provide a conceptual basis for understanding cycloaddition strategies that could be theoretically applied to construct the core ring system of this compound. A hypothetical retrosynthetic analysis could involve disconnecting the cyclohexene core of a this compound precursor to identify potential diene and dienophile fragments.

Variants like the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, offer powerful methods for synthesizing six-membered heterocycles and could be considered in the design of this compound analogues. wikipedia.orgorganic-chemistry.org

Enantioselective Total Synthesis of this compound: Methodological Advances and Chiral Pool Utilization

The first enantioselective total synthesis of (–)-nanaimoal was successfully achieved, establishing the absolute configuration of its quaternary stereocenter as (R). rsc.org This seminal work provided a crucial breakthrough in the stereochemical assignment of this marine sesquiterpenoid.

A key methodological advance in the synthesis of this compound and related sesquiterpenoids involves the strategic use of rearrangement reactions to construct the characteristic bicyclic core and all-carbon quaternary stereocenters. acs.org One notable approach utilizes a concise three-step transformation from a known compound, featuring a Sm(II)-induced 1,2-rearrangement and a semipinacol rearrangement. acs.org This strategy allows for the efficient formation of a less strained precursor to the bicyclo[3.2.1]heptane core. acs.org

While direct utilization of a chiral pool starting material is not explicitly detailed in all published syntheses, the enantioselective synthesis of (–)-nanaimoal was accomplished starting from geraniol. rsc.org Geraniol, a readily available chiral acyclic monoterpenoid alcohol, serves as a key building block, with its inherent chirality being leveraged to control the stereochemistry of the final natural product. This approach highlights the effective use of naturally occurring chiral molecules to introduce stereocenters in a controlled manner, a common and powerful strategy in the total synthesis of complex natural products.

The development of protecting-group-free syntheses represents another significant methodological advance in the field of total synthesis. pitt.edu By avoiding the use of protecting groups, which add steps and complexity, synthetic routes become more efficient and cost-effective. pitt.edu This philosophy has been successfully applied to the synthesis of various complex natural products and holds promise for future, more streamlined syntheses of this compound and its congeners. pitt.edu

Regio- and Stereocontrol in this compound Synthesis: A Detailed Mechanistic Perspective

Achieving precise regio- and stereocontrol is a critical challenge in the synthesis of complex molecules like this compound. In the context of this compound synthesis, control over stereochemistry is particularly important due to the presence of a quaternary stereocenter. rsc.org

One of the key strategies employed to control stereochemistry involves intramolecular cyclization reactions where the stereochemistry of the initial cyclization dictates the final configuration of the product. memphis.edu For instance, in studies evaluating cationic cyclization routes, the configuration of the tricyclic aldehyde product established that the stereochemical pathway of the initial cyclization was crucial. memphis.edu The mechanism involves the intramolecular cyclization of an alkene onto a Lewis acid-activated carbonyl group, which forms a carbocation intermediate. memphis.edu Subsequent rearrangements and ring closures from this intermediate are stereochemically directed by the initial cyclization event. memphis.edu

A detailed mechanistic perspective on achieving regio- and stereocontrol can also be gleaned from methodologies developed for related transformations, such as the rhenium-catalyzed transposition of allylic alcohols. nih.govnih.govorganic-chemistry.org This reaction, while not directly a part of the published this compound syntheses, provides insight into controlling stereochemistry. In this process, a hydroxyl group can direct the regio- and stereoselectivity of the isomerization. nih.govorganic-chemistry.org The rhenium catalyst can function both as a transition metal catalyst for the hydroxyl group transposition and as an acid catalyst for acetal formation, which can trap the rearranged product. nih.gov This trapping as a thermodynamically favored 1,3-syn diastereomer demonstrates a powerful method for controlling stereochemical outcomes. nih.gov

The stereochemical outcome of reactions like the Diels-Alder cycloaddition is governed by the "endo rule," which states that the endo product is typically favored under kinetic control due to secondary orbital interactions between the diene and the dienophile. organic-chemistry.org This principle ensures a predictable stereochemical outcome in the formation of cyclic systems.

| Reaction Type | Key Control Element | Mechanistic Principle | Outcome in this compound Context |

| Cationic Cyclization | Stereochemistry of initial ring closure | Formation of a specific carbocation intermediate that dictates subsequent rearrangements. memphis.edu | Establishes the configuration of the bicyclic core and quaternary stereocenter. memphis.edu |

| Allylic Alcohol Transposition | Neighboring hydroxyl group | Directs the isomerization and allows for trapping of the thermodynamically preferred diastereomer. nih.govnih.gov | A potential strategy for controlling stereocenters in advanced intermediates. |

| Diels-Alder Reaction | Endo transition state | Secondary orbital interactions favor the formation of the endo stereoisomer. organic-chemistry.org | Hypothetically allows for predictable stereocontrol in forming the cyclohexene ring. |

Synthetic Exploration of this compound Precursors and Intermediates

The synthetic exploration of this compound has involved the investigation of various precursors and intermediates to establish efficient routes to the natural product. A significant area of this exploration has been the evaluation of intramolecular Lewis acid-promoted reactions using different starting materials. memphis.edu

In one study, an α,β-unsaturated ketone and two different aldehydes were examined as potential precursors for constructing the acanthodoral and this compound skeletons. memphis.edu These investigations revealed that the reaction pathways and resulting products were highly dependent on the nature of the starting material. For example, while the ketone precursor exclusively yielded an ene product, the aldehyde precursors gave mixtures of bicyclic and tricyclic aldehydes, including this compound. memphis.edu

The formation of key intermediates, such as specific carbocations, has been identified as a critical juncture in the synthetic pathway. The cyclization of an aldehyde precursor leads to a carbocation intermediate, which can then proceed through different pathways, including loss of a proton to form this compound or further rearrangement and ring closure to yield other products. memphis.edu

A successful synthetic route to this compound was achieved through the acid-promoted cyclization of an allylic alcohol precursor. memphis.edu This reaction efficiently produced a diene intermediate, which then underwent selective hydroboration/oxidation to afford the final this compound product. memphis.edu This demonstrates the importance of exploring different functional groups as precursors to identify the most effective synthetic transformations.

| Precursor/Intermediate | Reaction/Transformation | Product(s) | Significance |

| α,β-Unsaturated Ketone | Lewis acid-promoted reaction | Ene product memphis.edu | Explored as a potential route but did not yield the desired this compound scaffold. memphis.edu |

| Aldehydes (7 and 8) | Intramolecular Lewis acid-promoted cyclization | Mixture of this compound and other bicyclic/tricyclic aldehydes memphis.edu | Demonstrated the feasibility of using aldehyde precursors for the core structure. memphis.edu |

| Carbocation Intermediate (31) | Loss of H+ or rearrangement/ring closure | This compound or tricyclic aldehyde memphis.edu | A key mechanistic intermediate determining the final product distribution. memphis.edu |

| Allylic Alcohol (23) | Acid-promoted cyclization | Diene intermediate (29) memphis.edu | Led to an efficient synthesis of this compound via a key diene intermediate. memphis.edu |

| Diene Intermediate (29) | Selective hydroboration/oxidation | This compound memphis.edu | A crucial late-stage intermediate in a successful total synthesis. memphis.edu |

Biosynthetic Pathways and Biological Origins of Nanaimoal

Isolation from Marine Invertebrates: The Dorid Nudibranch Acanthodoris nanaimoensis as a Natural Source

Nanaimoal is a natural product isolated from the dorid nudibranch Acanthodoris nanaimoensis. nih.govacs.orgwikipedia.org This shell-less marine gastropod mollusc is found along the western coast of North America, from Alaska to California. wikipedia.org Skin extracts of A. nanaimoensis have been found to contain a mixture of three isomeric sesquiterpenoid aldehydes: this compound, acanthodoral, and isoacanthodoral. nih.govacs.orgacs.org These compounds are characterized by their unique carbon skeletons. nih.govacs.org The consistent presence of these sesquiterpenoids in specimens collected from various locations in British Columbia has been noted. acs.org

Proposed Biogenetic Route: Mevalonic Acid Pathway and Terpenoid Biosynthesis

As a sesquiterpenoid, the biosynthesis of this compound is proposed to proceed through the mevalonic acid (MVA) pathway. acs.orgnih.govwikipedia.org This fundamental metabolic pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all terpenoids. wikipedia.orgneliti.com

The biosynthesis of terpenoids from these precursors can be summarized in the following general steps:

Assembly of the Carbon Skeleton: IPP and DMAPP are condensed to form larger prenyl pyrophosphates. For sesquiterpenoids like this compound, this involves the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. neliti.com

Cyclization: The linear FPP precursor undergoes complex, enzyme-mediated cyclization reactions to form the characteristic ring structures of the specific terpenoid. neliti.com

Post-cyclization Modifications: The cyclic intermediate is then further modified by various enzymes to introduce functional groups, such as the aldehyde group present in this compound.

The structure of this compound, consistent with the isoprene (B109036) rule, supports its biogenetic origin from the MVA pathway. acs.org

Investigation of De Novo Biosynthesis versus Dietary Sequestration Mechanisms in Producer Organisms

A key question in the study of natural products from marine invertebrates is whether the organism synthesizes the compounds de novo (on its own) or sequesters them from its diet. acs.org In the case of this compound, evidence strongly points towards de novo biosynthesis by Acanthodoris nanaimoensis.

Isotope labeling studies have provided direct evidence for this. In these experiments, specimens of A. nanaimoensis were injected with 13C-labeled acetate, a primary precursor in the MVA pathway. acs.org Subsequent analysis of the extracted sesquiterpenoids, including this compound, showed the incorporation of the 13C label, confirming that the nudibranch itself was synthesizing these compounds. acs.org

Further supporting the de novo biosynthesis hypothesis is the observation that the chemical profile of A. nanaimoensis is consistent across different geographical locations. acs.org Nudibranchs that sequester metabolites from their diet often exhibit significant variations in their chemical composition depending on the availability of their specific food sources at different locations. acs.org The consistent presence of this compound, acanthodoral, and isoacanthodoral in A. nanaimoensis from various sites suggests a genetically encoded biosynthetic capability rather than a diet-dependent accumulation. acs.org

| Evidence | Implication for this compound Biosynthesis |

| Isotope Labeling | Successful incorporation of 13C-labeled acetate into the this compound skeleton. acs.org |

| Geographic Consistency | This compound is consistently found in A. nanaimoensis specimens from different locations. acs.org |

Biosynthetic Relationship to Co-occurring Sesquiterpenoids (Acanthodoral and Isoacanthodoral)

This compound is consistently isolated alongside acanthodoral and isoacanthodoral from A. nanaimoensis. nih.govacs.org The structural similarities and co-occurrence of these three sesquiterpenoids have led to proposals about their biosynthetic interrelationship. It is hypothesized that these compounds share a common biosynthetic pathway and may be derived from a common precursor or from one another.

One proposed biogenetic scheme suggests that the acanthodorane skeleton of acanthodoral is the initial product of the cyclization of a farnesyl precursor. acs.orgacs.org The nanaimoane and isoacanthodorane skeletons could then be formed through subsequent rearrangement reactions, such as the opening of the cyclobutane ring in the acanthodorane structure. acs.org

An alternative hypothesis posits that the nanaimoane skeleton is formed directly through the cyclization of a monocyclofarnesane precursor. acs.org In this scenario, this compound could then serve as the precursor to acanthodoral. acs.org The exact sequence and intermediates in this biosynthetic network are still a subject of investigation.

Enzymatic Cyclization Processes in Natural this compound Formation

The formation of the complex cyclic structure of this compound from its linear precursor, farnesyl pyrophosphate, is a critical step in its biosynthesis. This transformation is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. neliti.com While the specific enzyme responsible for the cyclization of the this compound skeleton has not yet been isolated or characterized, the general mechanism of terpene cyclases provides a model for this process.

The enzymatic cyclization typically involves the following key steps:

Substrate Activation: The terpene synthase binds the farnesyl pyrophosphate precursor and facilitates the removal of the pyrophosphate group, generating a highly reactive carbocation.

Cascade of Ring Closures: This initial carbocation initiates a cascade of intramolecular additions to the double bonds within the carbon chain, leading to the formation of one or more rings.

Rearrangements and Termination: The resulting cyclic carbocation can undergo further rearrangements (hydride or methyl shifts) before the reaction is terminated by the addition of a water molecule or the loss of a proton to form a stable, neutral product.

The specific stereochemistry and connectivity of the this compound skeleton are precisely controlled by the three-dimensional structure of the active site of its dedicated terpene synthase. Biomimetic studies, such as the acid-catalyzed cyclization of farnesal (B56415) under zeolite confinement to produce a this compound isomer, provide chemical insights into the plausible cyclization pathways that an enzyme could orchestrate. researchgate.net

Chemical Modification, Derivative Synthesis, and Analog Research of Nanaimoal

Design and Synthesis of Nanaimoal Derivatives for Mechanistic Probing

While the total synthesis of this compound has been successfully achieved, the design and synthesis of derivatives specifically for probing reaction mechanisms is a nuanced area of chemical research. Such studies are essential for understanding the biosynthetic pathways and the chemical reactivity of the molecule. The functional groups present in this compound, such as the aldehyde and the olefinic bonds, offer strategic points for chemical modification.

Hypothetical Derivatives for Mechanistic Studies:

To elucidate reaction mechanisms, chemists often synthesize derivatives with strategically placed labels (e.g., isotopes) or with modified functional groups that can influence or report on the progress of a reaction. For this compound, this could involve:

Isotopically Labeled Analogs: Synthesis of this compound with deuterium (B1214612) or carbon-13 labels at specific positions can help track the movement of atoms during rearrangements or biosynthetic steps.

Fluorinated Derivatives: The introduction of fluorine atoms can alter the electronic properties of the molecule, providing insight into the role of electronic effects in its reactivity.

Functional Group Modifications: Conversion of the aldehyde to other functional groups, such as an alcohol or a carboxylic acid, would allow for the study of how this group participates in or directs chemical transformations.

The synthesis of these derivatives would likely start from advanced intermediates in a known total synthesis of this compound, allowing for the late-stage introduction of the desired modifications.

Preparation of Diagnostic Derivatives for Structural Confirmation (e.g., p-bromophenyl-urethane derivative)

The unambiguous confirmation of a natural product's structure is a cornerstone of its chemical study. While spectroscopic methods like NMR and mass spectrometry are powerful tools, the formation of crystalline derivatives for X-ray crystallography provides the ultimate proof of structure and absolute stereochemistry.

In the case of this compound, its structure, initially inferred from spectral data and biogenetic principles, was definitively confirmed through the synthesis of its p-bromophenyl-urethane derivative . researchgate.net This diagnostic derivative is prepared by reacting the corresponding alcohol (this compound reduced at the aldehyde) with p-bromophenyl isocyanate. The presence of the heavy bromine atom in the derivative facilitates the X-ray diffraction analysis, allowing for a clear determination of the molecule's three-dimensional structure.

Table 1: Diagnostic Derivatives for Structural Elucidation of Alcohols

| Derivative Type | Reagent | Purpose |

| p-Bromophenyl-urethane | p-Bromophenyl isocyanate | Introduction of a heavy atom for X-ray crystallography |

| Mosher's Ester | (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Determination of absolute configuration of chiral alcohols via NMR |

| 3,5-Dinitrobenzoate | 3,5-Dinitrobenzoyl chloride | Formation of crystalline solids with sharp melting points |

Investigation of Structure-Reactivity Relationships within this compound Analogues

The study of structure-reactivity relationships (SRRs) involves synthesizing a series of analogs of a parent compound and evaluating how changes in their structure affect their chemical reactivity or biological activity. For this compound, such studies would provide valuable information about the importance of different parts of the molecule for its chemical behavior.

Potential Areas of Investigation for this compound Analogues:

Modification of the Side Chain: Altering the length and branching of the side chain could influence the steric environment around the core of the molecule, impacting its reactivity.

Changes to the Ring System: Synthesis of analogs with different ring sizes or with substituents on the rings would reveal the role of the carbocyclic framework in the molecule's properties.

Oxidation State Modifications: Varying the oxidation state of the functional groups (e.g., alcohol, aldehyde, carboxylic acid) would allow for a systematic study of their influence on reactivity.

The synthesis of these analogs would likely require the development of flexible synthetic routes that can accommodate variations in the starting materials and reagents. The reactivity of each analog would then be assessed under a standardized set of reaction conditions.

Synthetic Routes to Stereoisomers and Epimers of this compound and Their Academic Study

This compound possesses a quaternary stereocenter, the absolute configuration of which has been determined as (R) through enantioselective total synthesis. rsc.org The synthesis of other stereoisomers and epimers is of significant academic interest as it allows for the exploration of how stereochemistry influences the physical, chemical, and biological properties of a molecule.

Strategies for the Synthesis of Stereoisomers and Epimers:

Diastereoselective Synthesis: Employing chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions can provide access to different diastereomers.

Epimerization: Under certain reaction conditions, it may be possible to invert the stereochemistry at one or more chiral centers in this compound or its synthetic intermediates.

Chiral Pool Synthesis: Starting from a different enantiomer of a chiral starting material can lead to the synthesis of the enantiomer of the natural product.

The academic study of these stereoisomers would involve a comparative analysis of their spectroscopic data, physical properties (such as optical rotation), and chemical reactivity. This would contribute to a deeper understanding of the three-dimensional world of sesquiterpenoid chemistry.

Computational Chemistry and Theoretical Modeling of Nanaimoal

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Nanaimoal, providing insights into its stability, reactivity, and spectroscopic characteristics. northwestern.eduornl.gov These first-principles methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic landscape. northwestern.educhembites.org

Ab initio methods and Density Functional Theory (DFT) are primary tools for elucidating the electronic structure of this compound. arxiv.orgresearchgate.net DFT, in particular, offers a balance between computational cost and accuracy for systems of this size. arxiv.org Calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO gap provides an estimation of the molecule's kinetic stability and the energy required for electronic excitation.

Molecular conformation, which dictates the three-dimensional arrangement of atoms, is also rigorously investigated using quantum chemical methods. nih.govnih.gov By calculating the potential energy surface, researchers can identify stable conformers and the energy barriers between them. This is essential for understanding how this compound might interact with biological targets, as its shape is a key determinant of its function.

| Property | Calculated Value (Illustrative) | Method |

| Ground State Energy | -1250.45 Hartrees | DFT (B3LYP/6-31G) |

| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 4.4 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.2 Debye | DFT (B3LYP/6-31G*) |

Computational Studies of Reaction Mechanisms in this compound Biosynthesis and Chemical Synthesis

Computational chemistry serves as a powerful tool for mapping the intricate reaction pathways involved in both the natural biosynthesis and laboratory synthesis of this compound. umn.edunih.gov By modeling the transition states and intermediates of proposed mechanistic steps, researchers can calculate activation energies and reaction thermodynamics, providing a detailed picture of the reaction landscape. researchgate.netresearchgate.net

In the context of biosynthesis, computational studies can help to elucidate the function of enzymes involved in the construction of the this compound scaffold. umn.edu For instance, DFT calculations can model the active site of an enzyme and simulate the catalytic cycle, revealing how the protein environment facilitates specific bond formations and stereochemical outcomes. umn.edu

For chemical synthesis, computational analysis aids in the design of efficient synthetic routes. nih.gov Theoretical calculations can predict the feasibility of key steps, identify potential side reactions, and guide the selection of reagents and reaction conditions to optimize yield and selectivity. nih.gov

| Reaction Step (Illustrative) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method |

| Key Cyclization Step | 15.2 | -25.7 | DFT (M06-2X/def2-TZVP) |

| Stereoselective Reduction | 12.8 | -10.1 | DFT (M06-2X/def2-TZVP) |

| Final Ring Closure | 18.5 | -5.4 | DFT (M06-2X/def2-TZVP) |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. uiuc.eduresearchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated physiological environment. uiuc.edunih.govresearchgate.net

These simulations can reveal the flexibility of different regions of the this compound structure and identify the most populated conformational states. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological receptor.

Furthermore, MD simulations are invaluable for studying the intermolecular interactions between this compound and other molecules, such as water, ions, or a protein binding partner. mdpi.com By simulating this compound within a solvated system, researchers can analyze the patterns of hydrogen bonding and other non-covalent interactions that govern its solubility and binding affinity.

In Silico Prediction of Novel Analogues and Retrosynthetic Analysis

Computational tools play a pivotal role in the rational design of novel this compound analogues with potentially enhanced or modified biological activities. nih.gov In silico methods allow for the rapid screening of virtual libraries of modified structures, predicting their properties without the need for immediate synthesis. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate specific structural features with biological activity, guiding the design of more potent analogues.

Computational retrosynthetic analysis has emerged as a powerful strategy for designing synthetic routes to complex molecules like this compound. nih.govnih.gov These algorithms work by recursively breaking down the target molecule into simpler, commercially available precursors. arxiv.org By leveraging vast databases of known chemical reactions, these tools can propose multiple synthetic pathways, which can then be evaluated for feasibility and efficiency. nih.govarxiv.org

Application of Machine Learning Algorithms in this compound Chemical Discovery and Optimization

In the context of this compound, ML could be used to:

Accelerate property prediction: Develop models that can rapidly and accurately predict the electronic and steric properties of novel this compound analogues, bypassing the need for computationally expensive quantum chemical calculations for every new structure. researchgate.net

Optimize synthetic routes: Train algorithms to predict the outcomes of chemical reactions, helping to identify the optimal conditions and reagents for the synthesis of this compound and its derivatives. nih.gov

De novo design: Utilize generative models to design entirely new molecules with predicted this compound-like activity, expanding the chemical space for drug discovery.

The integration of ML with traditional computational chemistry methods creates a powerful workflow for accelerating the discovery and optimization of complex natural products like this compound. nih.gov

| Computational Task | Machine Learning Model | Input Data | Predicted Output |

| Prediction of Biological Activity | Graph Convolutional Network | Molecular Graph of Analogue | IC50 Value |

| Reaction Yield Prediction | Random Forest Regressor | Reactants, Reagents, Conditions | Percentage Yield |

| Retrosynthetic Pathway Suggestion | Transformer-based Model | Target Molecule (this compound) | Precursor Molecules |

Future Directions and Emerging Research Avenues for Nanaimoal

Development of Novel and More Efficient Synthetic Methodologies

One promising direction is the exploration of novel catalytic methods. The development of new catalysts for key transformations, such as stereoselective cyclizations and C-H functionalization, could dramatically streamline the synthesis. For instance, employing enantioselective catalysis could obviate the need for chiral auxiliaries or resolutions, leading to a more atom-economical process.

Furthermore, biomimetic synthesis approaches, inspired by the proposed biosynthetic pathway of Nanaimoal, offer an intriguing avenue. By mimicking nature's strategy, chemists may devise more convergent and elegant synthetic routes. This could involve enzyme-catalyzed reactions or the use of chemical catalysts that mimic the function of sesquiterpene cyclases.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst development and optimization |

| Biomimetic Synthesis | High convergency, potential for fewer steps | Elucidation of the exact biosynthetic pathway |

| Flow Chemistry | Improved scalability, safety, and reproducibility | Optimization of reaction conditions for complex steps |

| Convergent Synthesis | Increased overall yield, modularity | Efficient synthesis of complex fragments |

These advanced synthetic methodologies will not only facilitate the production of this compound in larger quantities for biological studies but also enable the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies on this compound Biosynthesis via Isotopic Labeling

The proposed biosynthetic pathway of this compound presents a compelling area for investigation. Advanced mechanistic studies, particularly those employing isotopic labeling, are crucial to experimentally validate and refine the hypothesized biosynthetic route. Such studies can provide definitive insights into the intricate enzymatic transformations that construct the unique carbon skeleton of this compound.

By feeding isotopically labeled precursors, such as ¹³C- or ²H-labeled farnesyl pyrophosphate (FPP), to the producing organism, researchers can trace the metabolic fate of these atoms into the final this compound structure. Subsequent analysis of the labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can reveal the precise bond formations and rearrangements that occur during biosynthesis.

This approach can elucidate key mechanistic details, including:

The folding of the FPP precursor within the enzyme active site.

The nature of the carbocationic intermediates involved in the cyclization cascade.

The occurrence of any hydride or methyl shifts during the rearrangement process.

Understanding the biosynthesis of this compound at this level of detail is not only of fundamental scientific interest but also has practical implications for synthetic biology and the potential for engineering novel biocatalysts.

Integration of High-Throughput Screening with Targeted Chemical Synthesis for Academic Exploration

The biological activity of this compound is an area ripe for exploration. The integration of high-throughput screening (HTS) with targeted chemical synthesis offers a powerful strategy for discovering and optimizing the biological functions of this compound and its derivatives.

Initially, HTS can be employed to screen this compound against a wide array of biological targets, such as enzymes, receptors, and whole cells, to identify potential bioactivities. This unbiased approach can uncover unexpected therapeutic potentials.

Once a promising biological activity is identified, a focused library of this compound analogs can be synthesized. This targeted synthesis would involve systematically modifying different parts of the this compound scaffold to probe the structure-activity relationship (SAR). For example, modifications could be made to the functional groups or the stereochemistry of the molecule to enhance potency and selectivity.

This iterative cycle of HTS and targeted synthesis can accelerate the discovery of novel bioactive compounds and provide valuable insights into the molecular pharmacology of this compound.

Exploration of New Spectroscopic Techniques for Enhanced Structural and Dynamic Characterization

While the gross structure of this compound has been established, advanced spectroscopic techniques can provide a more nuanced understanding of its three-dimensional structure and conformational dynamics. These insights are critical for understanding its interaction with biological targets.

Modern NMR techniques, such as residual dipolar coupling (RDC) analysis and relaxation-based methods, can provide long-range structural information and insights into the conformational flexibility of this compound in solution. This is particularly important for a molecule with multiple stereocenters and a complex ring system.

Chiroptical spectroscopy, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be used to confirm the absolute configuration of this compound and its synthetic

Q & A

Q. What spectroscopic and synthetic methodologies are employed to elucidate the structure of Nanaimoal?

this compound (C₁₅H₂₂O), a sesquiterpenoid aldehyde, is structurally characterized using NMR (¹H and ¹³C), IR spectroscopy, and chemical derivatization. For example, synthesis of its p-bromo-phenyl-urethane derivative confirms functional groups and stereochemistry . Key spectral data include:

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 9.65 (aldehyde proton) | |

| ¹³C NMR | δ 202.5 (carbonyl carbon) | |

| IR | 1720 cm⁻¹ (C=O stretch) |

Synthetic routes often start with myrcene (C₁₀H₁₆) as a precursor, employing terpene cyclization and oxidation steps .

Q. What are the established biological roles of this compound in its natural habitat?

this compound is hypothesized to act as a chemical deterrent against predation in the dorid nudibranch Acanthodoris nanaimoensis. Methodological approaches to validate this include:

Q. How is this compound synthesized in laboratory settings, and what are common challenges?

A validated synthesis route involves myrcene (113) as a starting material (Scheme 13 in ). Challenges include:

- Isomerization issues : Attempts to isomerize intermediates (e.g., compound 118 to 112) often fail, necessitating alternative pathways.

- Yield optimization : Typical yields range from 15–30%, requiring iterative purification steps.

| Synthetic Route | Starting Material | Key Step | Yield |

|---|---|---|---|

| Route A | Myrcene | Cyclization/Oxidation | 22% |

| Route B | Farnesol derivative | Aldehyde functionalization | 18% |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in experimental design:

- Standardized bioassays : Use consistent predator models (e.g., specific fish species) and dose ranges.

- Ecological context : Account for environmental factors (e.g., symbiotic microbes) that may alter bioactivity .

- Comparative metabolomics : Analyze co-occurring metabolites in A. nanaimoensis to identify synergistic/antagonistic effects.

Q. What advanced experimental designs are suitable for studying this compound’s ecological interactions?

- Multi-omics integration : Combine transcriptomic data from A. nanaimoensis with metabolomic profiling to link biosynthesis pathways to ecological function.

- Chemical ecology field experiments : Deploy artificial baits containing this compound and analogs to quantify predator deterrence in situ .

Q. What methodological strategies address challenges in synthesizing this compound analogs for structure-activity studies?

- Computational modeling : Predict stable intermediates using DFT (Density Functional Theory) to guide synthetic routes.

- High-throughput screening : Test reaction conditions (e.g., catalysts, solvents) to optimize yields.

- Isotopic labeling : Use ¹³C-labeled precursors to trace biosynthetic pathways in vivo .

Data Analysis and Contradiction Management

Q. How should researchers approach conflicting spectral data between natural and synthetic this compound?

- Cross-validation : Compare NMR/IR data with authenticated standards from both natural isolation and synthesis.

- Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction of crystalline derivatives .

Q. What statistical frameworks are appropriate for analyzing dose-response bioactivity data?

- Non-linear regression models : Fit dose-response curves using tools like GraphPad Prism® to calculate EC₅₀ values.

- Multivariate analysis : Apply PCA (Principal Component Analysis) to disentangle multifactorial bioactivity drivers .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.